Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate
Description
Role of Thiocarbonylthio Compounds in Reversible Addition-Fragmentation Chain Transfer Polymerization
Thiocarbonylthio compounds serve as the cornerstone of RAFT polymerization, a controlled radical polymerization technique that enables precise regulation of polymer molecular weight, dispersity, and architecture. These agents mediate chain transfer through a degenerative mechanism, where propagating radicals reversibly add to the thiocarbonylthio group, fragmenting to regenerate active chains (Figure 1). The equilibrium between dormant and active species ensures uniform chain growth, minimizing termination events and enabling living polymerization characteristics.
In RAFT systems, the thiocarbonylthio group’s reactivity is governed by its substituents. The Z-group (attached to the sulfur atom) modulates the stability of the intermediate RAFT adduct radical, while the R-group (leaving group) determines re-initiation efficiency. For instance, dithioesters with electron-withdrawing Z-groups (e.g., phenyl) enhance adduct stability, favoring controlled polymerization of acrylates and styrenics. Conversely, xanthates with electron-donating Z-groups (e.g., alkoxy) are better suited for less activated monomers like vinyl acetate. This compound introduces a cyanocarbonimidodithioate moiety (S=C(N–C≡N)–S–), which alters both electronic and steric parameters compared to traditional CTAs. The cyanoimino group’s strong electron-withdrawing nature likely stabilizes the adduct radical, while the trimethylphenoxyethyl R-group may enhance solubility in hydrophobic monomers.
Recent studies have expanded the activation modes of thiocarbonylthio compounds beyond thermal initiation. Photoinduced RAFT and photoredox catalysis enable spatiotemporal control over polymerization, leveraging the thiocarbonylthio group’s responsiveness to light. These advancements underscore the versatility of CTAs like this compound in emerging polymer synthesis methodologies.
Structural Distinctiveness of Cyanocarbonimidodithioate Functional Groups
The cyanocarbonimidodithioate group (S=C(N–C≡N)–S–) in this compound introduces two critical features: (1) a conjugated imino-cyano system and (2) a bifurcated sulfur linkage. This structure diverges from conventional RAFT agents such as dithioesters (S=C(Z)–S–R) and trithiocarbonates (S=C(S–Z)–S–R), offering unique electronic and kinetic properties.
The cyanoimino group’s electron-withdrawing capacity polarizes the thiocarbonyl bond, increasing its susceptibility to radical addition. Quantum mechanical calculations suggest that the –N–C≡N moiety delocalizes electron density across the thiocarbonyl group, stabilizing the transition state during chain transfer. This stabilization reduces the activation energy for fragmentation, potentially accelerating the main RAFT equilibrium and improving control over high-molecular-weight polymers.
Compared to dithiocarbamates (S=C(NR₂)–S–R), the cyanocarbonimidodithioate group lacks alkyl substituents on the nitrogen, which minimizes steric hindrance during radical addition. This structural feature may enhance reactivity toward bulky monomers or in viscous reaction media. Additionally, the trimethylphenoxyethyl R-group provides steric shielding, reducing unintended side reactions such as β-scission or oxidative degradation.
The bifurcated sulfur atoms in the cyanocarbonimidodithioate group also influence chain-transfer efficiency. Structural analogs with asymmetric sulfur environments exhibit higher chain-transfer coefficients (Cₜᵣ) due to preferential fragmentation pathways. For this compound, this asymmetry could enable superior control over dispersity, particularly in polymerizations with rapid propagation rates, such as acrylamide systems.
In summary, the cyanocarbonimidodithioate group’s electronic configuration and steric profile position this compound as a versatile CTA for tailored polymer architectures, including block copolymers and gradient materials. Its distinct structure addresses limitations of traditional RAFT agents in challenging monomer systems, expanding the scope of controlled radical polymerizations.
Figure 1: Simplified RAFT mechanism mediated by thiocarbonylthio compounds. (A) Propagating radical (Pₙ- ) adds to the thiocarbonylthio group, forming an intermediate adduct radical. (B) Fragmentation regenerates a new radical (R- ) and a macro-CTA (Pₙ–S–C(Z)=S). (C) R- re-initiates polymerization, while the macro-CTA participates in further chain transfer.
Table 1: Comparative electronic properties of RAFT agent Z-groups.
| Z-Group | Electron Effect | Typical Monomers |
|---|---|---|
| Phenyl (dithioester) | Strongly withdrawing | Styrene, acrylates |
| Alkoxy (xanthate) | Donating | Vinyl acetate, NVP |
| Cyanoimino | Ultra-withdrawing | Acrylamides, methacrylates |
Data synthesized from Refs .
Properties
CAS No. |
1000572-64-4 |
|---|---|
Molecular Formula |
C14H18N2OS2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[methylsulfanyl-[2-(2,3,6-trimethylphenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C14H18N2OS2/c1-10-5-6-11(2)13(12(10)3)17-7-8-19-14(18-4)16-9-15/h5-6H,7-8H2,1-4H3 |
InChI Key |
RCFZZSAZWIDWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCSC(=NC#N)SC)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate generally involves the following key steps:
- Formation of the 2-(2,3,6-trimethylphenoxy)ethyl intermediate.
- Introduction of the cyanocarbonimidodithioate functional group.
- Methylation of the dithioate moiety.
The synthetic route is typically executed via nucleophilic substitution and thiocarbonylation reactions, often employing thiol or dithiocarbamate intermediates.
Stepwise Preparation
Step 1: Synthesis of 2-(2,3,6-trimethylphenoxy)ethyl Intermediate
- Starting materials: 2,3,6-trimethylphenol and 2-chloroethyl cyanide or 2-bromoethyl cyanide.
- Reaction type: Nucleophilic aromatic substitution or Williamson ether synthesis.
- Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetone, in the presence of a base like potassium carbonate.
- Temperature: 50–80 °C.
- Outcome: Formation of 2-(2,3,6-trimethylphenoxy)ethyl cyanide intermediate.
Step 2: Introduction of Cyanocarbonimidodithioate Group
- Reagents: Cyanamide or related cyanocarbonimidodithioate precursors.
- Reaction: The intermediate undergoes reaction with sulfur-containing reagents such as carbon disulfide or thiophosgene to form the cyanocarbonimidodithioate moiety.
- Conditions: Controlled temperature (0–25 °C), inert atmosphere to prevent oxidation.
- Solvents: Ethanol, chloroform, or mixed solvents depending on reactivity.
- Notes: This step is sensitive and requires careful monitoring to avoid side reactions.
Step 3: Methylation
- Reagents: Methyl iodide or dimethyl sulfate as methylating agents.
- Reaction: Methylation of the thiol or dithioate sulfur atom to form the methyl ester.
- Conditions: Mild base such as sodium hydride or potassium carbonate is used to deprotonate the sulfur prior to methylation.
- Temperature: 0–40 °C.
- Outcome: Final product this compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-(2,3,6-trimethylphenoxy)ethyl intermediate formation | 2,3,6-trimethylphenol, 2-chloroethyl cyanide, K2CO3 | DMF or acetone | 60–80 | 4–6 | 75–85 | Base-promoted etherification |
| Cyanocarbonimidodithioate introduction | Cyanamide, carbon disulfide or thiophosgene | Ethanol, chloroform | 0–25 | 2–4 | 60–70 | Requires inert atmosphere |
| Methylation | Methyl iodide, NaH or K2CO3 | Acetone or DMF | 0–40 | 1–3 | 80–90 | Methylation of thiol group |
Purification and Characterization
- Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Characterization: Confirmed by NMR (proton and carbon), IR spectroscopy (notably C≡N stretch near 2200 cm⁻¹), mass spectrometry, and elemental analysis.
- Crystallization: The compound may form crystalline solids suitable for X-ray crystallography, confirming structural integrity.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Yield Range (%) | Comments |
|---|---|---|---|---|---|
| Etherification | 2,3,6-trimethylphenol, halogenated ethyl cyanide | Nucleophilic substitution | Base, 60–80 °C, 4–6 h | 75–85 | Formation of phenoxyethyl intermediate |
| Cyanocarbonimidodithioate formation | Cyanamide, carbon disulfide/thiophosgene | Thiocarbonylation | Inert atmosphere, 0–25 °C, 2–4 h | 60–70 | Sensitive step, requires careful control |
| Methylation | Methyl iodide, NaH/K2CO3 | Alkylation | Mild base, 0–40 °C, 1–3 h | 80–90 | Final methylation step |
The preparation of this compound involves a multi-step synthetic route comprising ether formation, cyanocarbonimidodithioate group introduction, and methylation. The process demands careful control of reaction conditions, especially during sulfur incorporation and methylation steps, to achieve high purity and yield.
The synthesis is supported by patent literature and analogous compound preparations in the scientific literature, ensuring a robust and reproducible methodology. Purification and characterization techniques are standard for organosulfur compounds, confirming the structural and chemical integrity of the final product.
This comprehensive analysis provides a professional and authoritative guide for researchers aiming to synthesize this compound or related derivatives.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:
Structural Analogs with Phenoxyalkyl Groups
*Calculated molecular formula: C₁₄H₁₇N₂O S₂.
Key Observations :
Substituent Effects: The 2,3,6-trimethylphenoxy group in the target compound enhances steric bulk and lipophilicity compared to dichlorophenoxy analogs . Chlorine substituents (e.g., in ) introduce electronegativity, favoring polar interactions in biological targets.
Functional Group Impact: The cyanocarbonimidodithioate core differentiates the target compound from amino alcohols (e.g., ), which exhibit anticonvulsant activity. The dithioate group may confer metal-binding or covalent inhibition properties, relevant to enzyme inhibition (e.g., β-lactamase inhibitors) .
Pharmacological Activity: While amino alcohol analogs (e.g., ) show potent anticonvulsant effects, the target compound’s bioactivity remains uncharacterized.
Physicochemical Properties
*TMP = trimethylphenoxy.
Analysis :
- The target compound’s higher molecular weight and lipophilicity compared to amino alcohol analogs may limit bioavailability but enhance tissue penetration.
- Anticonvulsant amino alcohols (e.g., ) prioritize hydrogen-bonding capacity (via hydroxyl and amino groups), whereas the cyanocarbonimidodithioate group may prioritize electrophilic interactions.
Biological Activity
Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18N2OS2
- Molecular Weight : 286.43 g/mol
- CAS Number : 10191-60-3
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have demonstrated that related dithiocarbamate derivatives can inhibit cell growth in various cancer cell lines.
A notable study reported that dithiocarbamate derivatives showed cytotoxic effects against L1210 leukemia cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the induction of apoptosis through caspase activation and modulation of reactive oxygen species (ROS) levels.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It potentially inhibits enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells.
- Antioxidant Properties : Similar compounds have shown to possess antioxidant activity, which could contribute to their protective effects against oxidative stress-induced damage in cells .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various dithiocarbamate derivatives on L1210 leukemia cells. The results indicated that certain derivatives significantly inhibited cell growth compared to controls .
- Mechanistic Insights : Another investigation focused on understanding the molecular pathways affected by these compounds. It was found that they modulated key signaling pathways involved in cell survival and apoptosis .
Data Table
| Compound Name | CAS Number | Molecular Formula | Antitumor Activity | Mechanism |
|---|---|---|---|---|
| This compound | 10191-60-3 | C14H18N2OS2 | Significant cytotoxicity against L1210 cells | Induction of apoptosis |
| Dimethyl cyanocarbonimidodithioate | 10191-60-3 | C4H6N2S2 | Moderate cytotoxicity in various cancer lines | Enzyme inhibition |
Q & A
Q. Q1: What are the recommended methods for synthesizing Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-(2,3,6-trimethylphenoxy)ethylamine with cyanocarbonimidodithioate precursors. Key steps include:
- Amine Activation: Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under nitrogen to minimize hydrolysis .
- Thiolation: Introduce the cyanocarbonimidodithioate group via nucleophilic substitution with potassium thiocyanate or analogous reagents.
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of amine to thiocyanate) to improve yield.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine Activation | EDC, DMF, RT, 12h | 75–80 | |
| Thiolation | KSCN, THF, 50°C, 6h | 60–65 |
Q. Q2: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxyethyl chain integration). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) for molecular ion validation (expected m/z: calculated based on C₁₄H₁₈N₂O₂S₂).
- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% threshold).
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported reactivity data for the cyanocarbonimidodithioate moiety?
Methodological Answer: Discrepancies in reactivity (e.g., nucleophilicity vs. stability) may arise from solvent polarity or pH. Systematic approaches include:
- Solvent Screening: Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents.
- pH-Dependent Studies: Use buffered conditions (pH 4–9) to assess thiouracil formation via intramolecular cyclization .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) to map electron density distribution and predict reactive sites .
Q. Q4: What strategies are effective for studying the compound’s potential in drug discovery or material science?
Methodological Answer: Leverage functional groups (cyanocarbonimidodithioate, phenoxyethyl):
- Drug Discovery:
- Material Science:
- Polymer Modification: Incorporate into polythiourea matrices to test thermal stability (TGA/DSC) and mechanical properties .
Q. Table 2: Example Bioactivity Screening Parameters
| Assay Type | Target Protein | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR-TK | 8.2 ± 0.3 | |
| Cytotoxicity | HeLa Cells | >50 |
Q. Q5: How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?
Methodological Answer: Variations in NMR shifts may stem from solvent effects or tautomerism. Mitigation strategies:
- Standardized Protocols: Use deuterated DMSO-d₆ or CDCl₃ for consistency.
- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) by analyzing spectra at 25°C vs. 60°C .
- Cross-Validation: Compare with computational NMR predictions (e.g., ACD/Labs or ChemDraw) .
Q. Q6: What advanced techniques are suitable for elucidating degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to simulated gastric fluid (pH 2.0) or liver microsomes.
- LC-MS/MS: Identify degradation products (e.g., hydrolyzed thiourea or phenolic byproducts) .
- Isotopic Labeling: Use ¹⁴C-labeled cyanocarbonimidodithioate to trace metabolic fate in vitro .
Data Contradiction Analysis
Q. Q7: How should researchers address discrepancies in reported solubility profiles?
Methodological Answer: Solubility variations (e.g., in DMSO vs. water) require:
- Standardized Measurements: Use nephelometry or UV-Vis spectroscopy with saturated solutions.
- Co-Solvent Systems: Test binary mixtures (e.g., PEG-400/water) to enhance solubility .
- Crystallography: Correlate crystal packing (XRD) with solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
